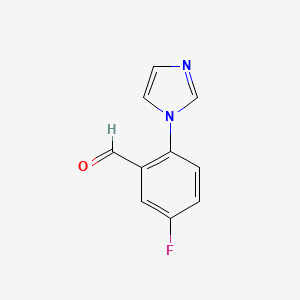

5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde

Description

5-Fluoro-2-(1H-imidazol-1-yl)benzaldehyde is a fluorinated benzimidazole derivative featuring a benzaldehyde group at the 2-position and a fluorine atom at the 5-position of the benzene ring. The aldehyde group provides a reactive site for further chemical modifications, making it a versatile intermediate in drug discovery. Its synthesis likely involves condensation reactions between fluorinated benzaldehydes and imidazole derivatives, analogous to methods described for structurally related compounds (e.g., sodium metabisulfite-mediated cyclization in DMF) .

Properties

Molecular Formula |

C10H7FN2O |

|---|---|

Molecular Weight |

190.17 g/mol |

IUPAC Name |

5-fluoro-2-imidazol-1-ylbenzaldehyde |

InChI |

InChI=1S/C10H7FN2O/c11-9-1-2-10(8(5-9)6-14)13-4-3-12-7-13/h1-7H |

InChI Key |

PBFMONLUIUVTLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)C=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde typically involves the introduction of the imidazole ring onto a fluorinated benzaldehyde precursor. One common method involves the reaction of 5-fluoro-2-nitrobenzaldehyde with imidazole under basic conditions, followed by reduction of the nitro group to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

Oxidation: 5-Fluoro-2-(1H-imidazol-1-YL)benzoic acid.

Reduction: 5-Fluoro-2-(1H-imidazol-1-YL)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde is largely dependent on its interaction with specific molecular targets. For instance, the imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs of 5-Fluoro-2-(1H-imidazol-1-yl)benzaldehyde, emphasizing differences in substituents, synthetic routes, and biological relevance:

Key Comparisons :

Substituent Position and Bioactivity :

- The position of the fluorine atom significantly impacts biological activity. For instance, 5-Fluoro-1H-benzo[d]imidazol-2-amine (CAS 30486-73-8) shares a 95% structural similarity with the target compound but replaces the aldehyde with an amine, improving aqueous solubility . In contrast, the nitro and carboxylic acid groups in CAS 1141669-65-9 reduce similarity (0.65) but introduce ionizable groups for salt formation .

Synthetic Accessibility :

- The target compound’s synthesis is less documented compared to analogs like 5-Fluoro-2-(1H-imidazol-1-yl)aniline, which is synthesized via fragment screening in bacterial studies . Sodium metabisulfite-mediated cyclization in DMF (as used for benzodioxol-fluoryl benzimidazoles) or aldehyde-imidazole condensations (e.g., using Na₂S₂O₅ in DMF) are plausible routes.

Pharmacological Potential: Fluorine’s electron-withdrawing effect enhances metabolic stability and membrane permeability, as seen in CAS 1141669-65-9 . However, the discontinued status of this compound suggests challenges in stability or synthesis, unlike the more accessible amine derivative (CAS 30486-73-8) .

Structural Modifications and Applications :

- Replacing the aldehyde group with a methyl ester (e.g., methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate) enables ester hydrolysis for prodrug strategies . Conversely, hydrazine derivatives (e.g., 5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole, CAS 125908-10-3) show promise in chelation therapies .

Biological Activity

5-Fluoro-2-(1H-imidazol-1-YL)benzaldehyde is a compound of significant interest in medicinal chemistry, primarily due to its biological activity stemming from the imidazole moiety. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzaldehyde group with a fluorine atom at the 5-position and an imidazole ring at the 2-position. Its molecular formula is C_10H_8FN_2O, with a molecular weight of approximately 190.17 g/mol. The presence of the imidazole ring is crucial as it is known to interact with various biological targets.

The biological activity of this compound is largely attributed to:

- Metal Ion Interaction : The imidazole component can coordinate with metal ions, which are essential for the activity of many enzymes.

- Receptor Modulation : It influences various receptor signaling pathways, potentially affecting cellular responses.

- Inhibition of Enzyme Activity : Studies suggest that this compound can modulate enzyme functions, particularly those involved in metabolic processes.

Biological Activity and Therapeutic Potential

Research indicates that compounds containing imidazole rings exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Here are some key findings related to this compound:

Anticancer Activity

Recent studies have demonstrated that derivatives of imidazole compounds exhibit significant anticancer properties. For instance:

- Case Study : A study published in MDPI reported that imidazole derivatives showed potent antiproliferative activity against MCF-7 human breast cancer cells, with IC50 values as low as 0.075 µM for certain analogs . Although specific data for this compound was not available, its structural similarity suggests potential efficacy in similar pathways.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes:

- Example : Inhibitors based on imidazole structures have shown effectiveness against lipoxygenase (5-LO), which is involved in inflammatory processes. The modification of such compounds led to enhanced bioavailability and reduced toxicity profiles .

Comparative Analysis with Similar Compounds

To understand the potential of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Characteristics | Biological Activity |

|---|---|---|

| 3-Fluoro-4-(1H-imidazol-1-YL)benzaldehyde | Imidazole ring at the fourth position; different reactivity | Potential anticancer activity |

| 3-Bromo-4-(1H-imidazol-1-YL)benzaldehyde | Bromine substituent instead of fluorine; similar structure | Antimicrobial properties |

| 3-Chloro-4-(1H-imidazol-1-YL)benzaldehyde | Chlorine substituent instead of fluorine; similar properties | Moderate enzyme inhibition |

| 4-(2-Methyl-1H-imidazol-1-YL)benzaldehyde | Contains a methyl-substituted imidazole but lacks fluorine | Reduced potency compared to fluorinated analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.